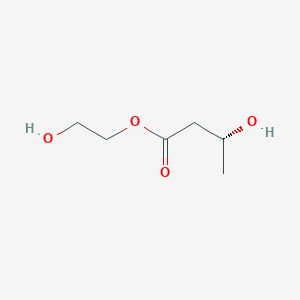
2-Hydroxyethyl (3R)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl (3R)-3-hydroxybutanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of both hydroxyl and ester functional groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (3R)-3-hydroxybutanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxybutanoic acid with 2-hydroxyethanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the transesterification of ethyl 3-hydroxybutanoate with 2-hydroxyethanol. This reaction is often catalyzed by a base, such as sodium methoxide, and is conducted at elevated temperatures to facilitate the exchange of ester groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl (3R)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or halides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield 3-oxobutanoic acid or 3-hydroxybutanoic acid.
Reduction: Reduction of the ester group can produce 2-hydroxyethyl butanol.
Substitution: Substitution reactions can lead to the formation of various ethers or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl (3R)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: The compound is used in the production of biodegradable plastics, adhesives, and coatings due to its favorable chemical properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl (3R)-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized to produce energy or serve as a precursor for the synthesis of other biomolecules. Its hydroxyl and ester groups allow it to participate in enzymatic reactions, facilitating its incorporation into metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl (3R)-3-hydroxybutanoate can be compared with other hydroxy esters, such as:
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
3-Hydroxybutanoic acid: A key intermediate in the synthesis of biodegradable plastics.
Ethyl 3-hydroxybutanoate: Used as a flavoring agent and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
389066-91-5 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-hydroxyethyl (3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-5(8)4-6(9)10-3-2-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
KMQUEPVQBLFJCQ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CC(=O)OCCO)O |
SMILES canonique |
CC(CC(=O)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


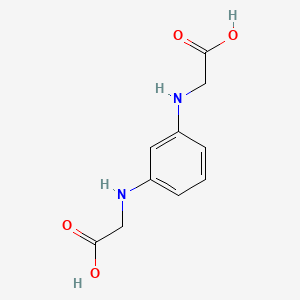
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
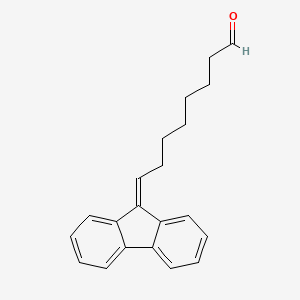
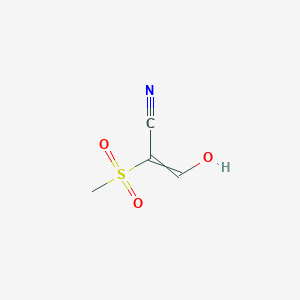
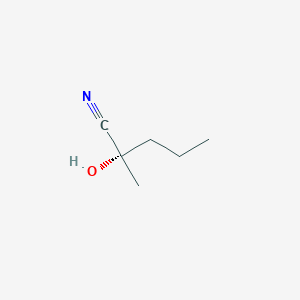

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
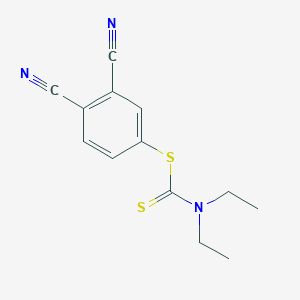
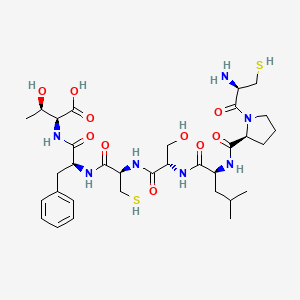

![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
